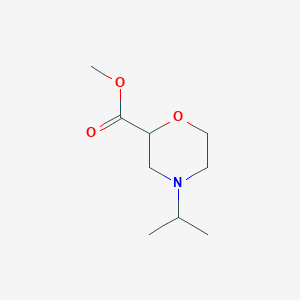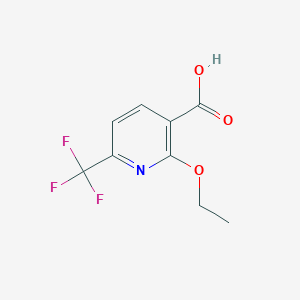
2-Ethoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid
Overview
Description
2-Ethoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid (ETCP) is a pyridine-based heterocyclic compound. It has gained significant attention in recent years due to its potential applications in various fields of research and industry. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) derivatives, which ETCP is a part of, is a key structural motif in active agrochemical and pharmaceutical ingredients . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The molecular formula of ETCP is C9H8F3NO3. It is a derivative of pyridinecarboxylic acid, which is a monocarboxylic derivative of pyridine .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The molecular weight of ETCP is 235.16 g/mol. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .Scientific Research Applications
Ring-Chain Tautomerism and Synthetic Applications :
- The compound has been studied for its ring-chain tautomerism, which is a reversible isomerization between different forms. This property is explored in the synthesis of derivatives with a 5-hydroxy-2-pyrazoline structure, which have potential uses in various chemical reactions (Pakalnis et al., 2014).
Metalation and Functionalization :
- The compound has been subjected to metalation and subsequent functionalization, demonstrating its versatility in organic synthesis. This process allows for selective metalation and carboxylation at specific positions on the molecule, enabling the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids (Schlosser & Marull, 2003).
Use in High-Performance Liquid Chromatography :
- It serves as a reagent for the preparation of carboxylic acid derivatives for spectrophotometric detection in high-performance liquid chromatography, a technique used in analytical chemistry (Yasaka et al., 1990).
Applications in Extractive Separation Techniques :
- The compound is used as an intermediate in the synthesis of pharmaceuticals, herbicides, and metal salts. Its derivatives are studied in reactive extraction, a technique for separating compounds from mixtures, especially in processes like fermentation (Datta & Kumar, 2014).
Development of Functionalized Pyridinecarboxylic Acids :
- Research has focused on developing methods for the functionalization of pyridinecarboxylic acids. This involves modifying the compound to create new substances with potential applications in various chemical industries (Cottet & Schlosser, 2004).
Use in Mass Spectrometry :
- The compound is involved in the formation of ester derivatives used in mass spectrometry, an analytical technique for determining the mass-to-charge ratio of ions (Vatankhah & Moini, 1994).
Antimicrobial Activity Studies :
- Derivatives of the compound have been synthesized and their antimicrobial activities have been tested, highlighting its potential use in the development of new antimicrobial agents (Patel, Agravat & Shaikh, 2011).
Future Directions
Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . With ongoing research and development, it is expected that many novel applications of TFMP, including ETCP, will be discovered in the future .
properties
IUPAC Name |
2-ethoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-2-16-7-5(8(14)15)3-4-6(13-7)9(10,11)12/h3-4H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWQFCPQHPSNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione](/img/structure/B1432378.png)
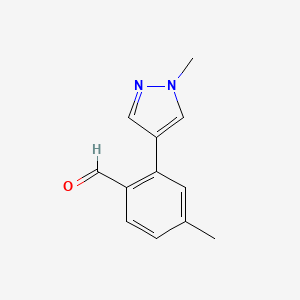
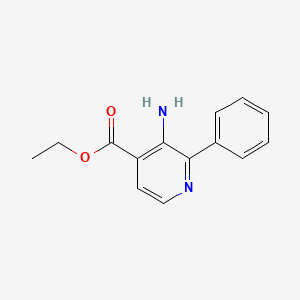
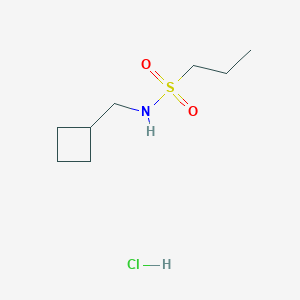
![1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432382.png)
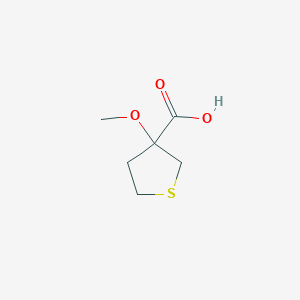
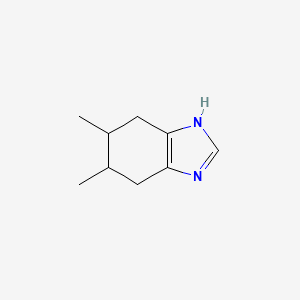
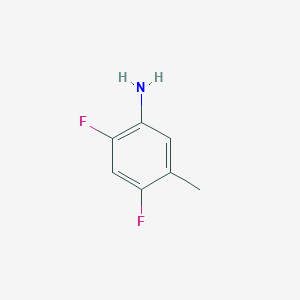
![5-Methyl-7-azaspiro[3.5]nonane](/img/structure/B1432389.png)
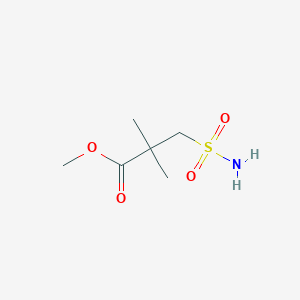
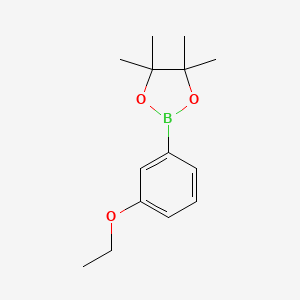

![Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432397.png)
